

Technical Guide: Physicochemical Profiling of Cyclobutyl Methanesulfonyl Chlorides

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Compound of Interest

Compound Name: (1-Methyl-3-oxocyclobutyl)methanesulfonylchloride

Cat. No.: B13567638

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Executive Summary

Cyclobutyl methanesulfonyl chlorides represent a specialized class of electrophiles critical to the synthesis of next-generation sulfonamide therapeutics, particularly Janus kinase (JAK) inhibitors. Unlike their aromatic counterparts, these aliphatic sulfonyl chlorides possess unique steric and electronic signatures driven by the cyclobutane ring's pucker and the insulating methylene spacer. This guide provides a rigorous analysis of their physicochemical behavior, stability profiles, and handling protocols, designed to minimize synthetic attrition in late-stage drug discovery.

Structural Analysis & Molecular Geometry

The defining feature of this class is the methylene (

) linker separating the sulfonyl chloride (

) moiety from the cyclobutyl ring. This architecture distinguishes them from cyclobutanesulfonyl chlorides (where sulfur is directly attached to the ring), resulting in distinct reactivity profiles.

- The Methylene Spacer Effect: The

group insulates the electrophilic sulfur center from the steric bulk and ring strain of the cyclobutane. This typically increases nucleophilic accessibility compared to direct ring attachment, making these chlorides highly reactive toward amines but also susceptible to rapid hydrolysis.

- Ring Conformation: The cyclobutane ring exists in a puckered "butterfly" conformation to relieve torsional strain (eclipsing interactions). In substituted derivatives (e.g., cis-3-aminocyclobutyl analogs used in JAK inhibitors), the spatial orientation of the methanesulfonyl group relative to ring substituents dictates solubility and crystal packing.

Physicochemical Profile

The following data aggregates experimental and predicted values for the parent compound, Cyclobutylmethanesulfonyl chloride (CAS 1220695-06-6), and serves as a baseline for substituted derivatives.

Table 1: Core Physicochemical Parameters

Parameter	Value / Characteristic	Implication for Processing
Molecular Weight	168.64 g/mol	Low MW fragment, ideal for FBDD (Fragment-Based Drug Discovery).
Boiling Point	~243°C (Predicted at 760 mmHg)	High boiling point; purification via distillation is difficult without degradation.
Density	1.4 ± 0.1 g/cm ³	Denser than water; forms the bottom layer in aqueous extractions (if not hydrolyzed).
LogP (Predicted)	~1.2 – 1.5	Moderate lipophilicity; compatible with standard organic solvents (DCM, THF).
Physical State	Liquid or Low-Melting Solid	Often an oil at RT; requires precise temperature control during weighing.
Solubility	Soluble: DCM, THF, EtOAc, MeCN	Incompatible: Water, Alcohols (rapid solvolysis).

Reactivity & Stability Mechanisms[1]

Understanding the degradation pathways is essential for yield optimization.

3.1 Hydrolytic Instability

Cyclobutyl methanesulfonyl chlorides are moisture-intolerant. The hydrolysis follows a pseudo-first-order kinetic profile in the presence of excess water, proceeding via a nucleophilic attack at the sulfur atom.

- Mechanism:
- Observation: The formation of strong acid (HCl) autocatalyzes further degradation in some synthetic contexts and can degrade acid-sensitive protecting groups (e.g., Boc) present elsewhere on the molecule.

3.2 Thermal Stability

Unlike some heterocyclic sulfonyl chlorides that extrude

readily, the cyclobutyl methanesulfonyl scaffold is thermally robust up to

80°C. However, prolonged heating above 100°C can lead to desulfonylation or radical decomposition.

Experimental Protocols

Protocol A: Synthesis via Oxidative Chlorination

Context: Direct chlorosulfonation of cyclobutane is non-selective. The preferred route utilizes a thioacetate or thiol precursor. This protocol is adapted from high-yield JAK inhibitor synthesis workflows [1].

Reagents:

- Precursor: (Cyclobutyl)methyl thioacetate or thiol.
- Oxidant: N-Chlorosuccinimide (NCS).
- Acid Source: 2M HCl (aq).[1]
- Solvent: Acetonitrile (MeCN).

Step-by-Step Methodology:

- Preparation: Dissolve the thioacetate precursor in MeCN (5-10 volumes). Cool the solution to 0°C.
- Activation: Add 2M HCl (aq) (approx. 0.5 equiv relative to thioacetate) to initiate hydrolysis/activation.
- Chlorination: Add NCS (4.0 - 4.5 equivalents) portion-wise over 30 minutes, maintaining internal temperature . Exothermic reaction.

- Reaction: Stir at 0–10°C for 1–2 hours. Monitor via TLC (disappearance of SM) or mini-workup NMR (see Protocol B).
- Workup (Critical): Dilute with cold water and immediately extract with Ethyl Acetate or DCM. Wash organics with brine.[2] Dry over anhydrous .
- Concentration: Evaporate solvent at <30°C under reduced pressure. Do not heat.

Protocol B: Quality Control via Derivatization (Self-Validating)

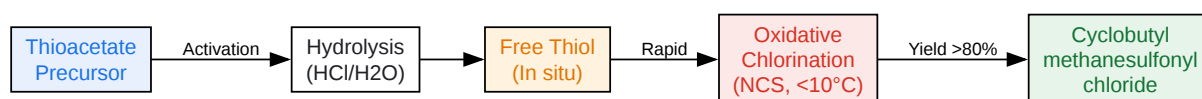
Direct analysis of sulfonyl chlorides by LC-MS is unreliable due to hydrolysis on the column. This protocol converts the unstable chloride into a stable sulfonamide for accurate purity assessment.

- Sampling: Take ~10 mg of the crude sulfonyl chloride.
- Derivatization: Dissolve in 0.5 mL dry DCM. Add 20 µL of Morpholine (excess).
- Incubation: Shake for 5 minutes at RT.
- Analysis: Inject the mixture into LC-MS.
 - Target Mass:
 - Validation: If the parent acid peak () is major, the starting chloride had already degraded.

Visualization: Synthesis & Logic Pathways

Figure 1: Oxidative Chlorination Workflow

This pathway illustrates the conversion of a thioacetate precursor to the sulfonyl chloride, highlighting the critical temperature control nodes.

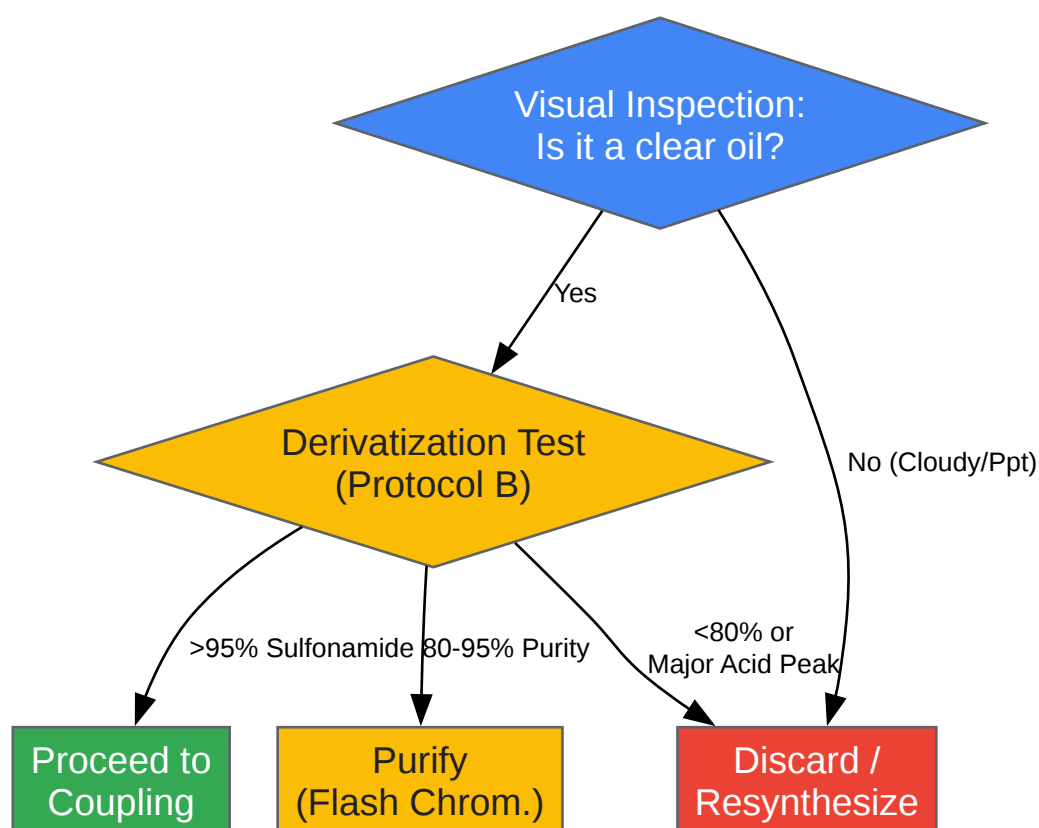


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Caption: Kinetic pathway for the synthesis of cyclobutyl methanesulfonyl chloride from thioacetate precursors [1].

Figure 2: Storage & Handling Decision Tree

A logic gate for researchers to determine material viability before committing to expensive next-step couplings.



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Caption: Quality control decision matrix to prevent failure in subsequent sulfonylation reactions.

Handling & Storage Guidelines

To maintain scientific integrity, treat cyclobutyl methanesulfonyl chlorides as metastable intermediates.

- Storage: Store under Nitrogen/Argon at -20°C.
- Solvent Choice: Avoid nucleophilic solvents (MeOH, EtOH) and hygroscopic ethers unless freshly distilled. Anhydrous DCM or THF are standard.
- Quenching: When disposing, add slowly to a stirred solution of dilute NaOH/ice. Never add water directly to the neat chloride to avoid violent acid release.

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